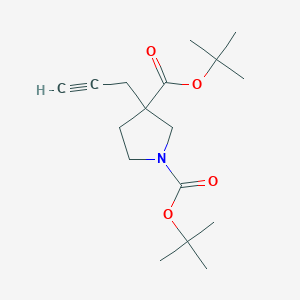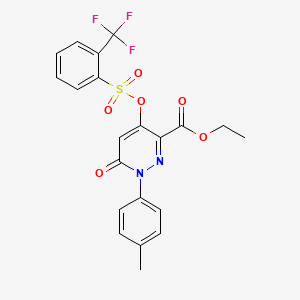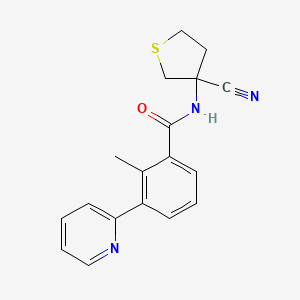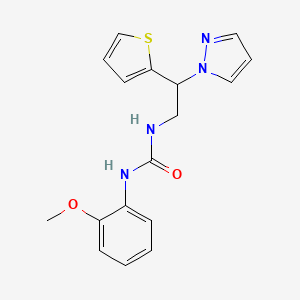![molecular formula C13H9ClO2S B2831385 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid CAS No. 2230610-00-9](/img/structure/B2831385.png)
3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid” is a biochemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 264.73 . More specific physical and chemical properties like solubility, density, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
A study on poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative, highlights its solubility in polar solvents and potential for advanced material applications. Quantum chemical calculations provided insights into its structural model, predicting minimum energy conformations and rotational profiles. The polymer was synthesized via chemical oxidative coupling, demonstrating solubility in aqueous base and acetone, with characteristics supported by FTIR, 1H NMR, and UV–vis experiments (Bertran et al., 2008).
Solar Cell Applications
Research on organic sensitizers for solar cell applications introduced novel compounds that include thiophene units linked to cyanoacrylic acid groups, showing high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 film, exhibited excellent photovoltaic performance, highlighting their potential in enhancing solar cell efficiency (Kim et al., 2006).
Corrosion Inhibition
A study on photo-cross-linkable polymers, including those with 4-chlorophenyl groups, demonstrated their efficiency as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers showed significant inhibition performance, acting as mixed type inhibitors, and supported spontaneous adsorption on steel surfaces, suggesting their applicability in corrosion protection strategies (Baskar et al., 2014).
Electronic and Optical Properties
Investigations into the structural and electronic properties of polythiophene derivatives, including those with acrylic acid side groups, used quantum chemical calculations to propose polymer models. These studies not only provide a deeper understanding of the polymer's electronic properties but also explore modifications to enhance solubility and applicability in electronic devices (Bertran et al., 2007).
Genosensor Development
Functionalized polythiophene synthesis for genosensor applications highlights the creation of polymers with unsaturated side chains. These polymers serve as active substrates for genosensors, demonstrating potential in biomedical diagnostics through the attachment of oligonucleotide probes, enabling the detection of complementary DNA sequences without the need for indicators (Peng et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKPVMOALKYEQU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)
![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)


![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)



